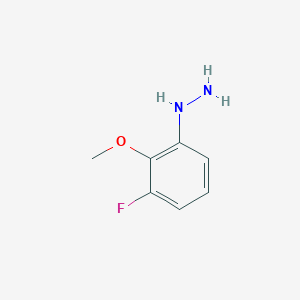boranyl CAS No. 871817-25-3](/img/structure/B15168584.png)
[2-(4-Chlorophenyl)ethenyl](hydroxy)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)ethenylboranyl is a borinic acid derivative with the molecular formula C8H8BClO. This compound is characterized by the presence of a boron atom bonded to a hydroxyl group and a 2-(4-chlorophenyl)ethenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethenylboranyl typically involves the reaction of 4-chlorostyrene with boronic acid or its derivatives under specific conditions. One common method is the hydroboration of 4-chlorostyrene using borane (BH3) or diborane (B2H6) followed by oxidation to yield the desired borinic acid derivative. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or diethyl ether
Temperature: Room temperature to reflux
Catalysts: Palladium or platinum catalysts may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)ethenylboranyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)ethenylboranyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes or borohydrides.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Boronic acids or borates
Reduction: Boranes or borohydrides
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Chlorophenyl)ethenylboranyl is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It serves as a precursor for the synthesis of more complex boron-containing compounds.
Biology
In biological research, this compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision.
Medicine
In medicine, 2-(4-Chlorophenyl)ethenylboranyl is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which exhibit enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)ethenylboranyl involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the 4-chlorophenyl group.
4-Chlorophenylboronic acid: Contains the 4-chlorophenyl group but lacks the ethenyl group.
Vinylboronic acid: Contains the ethenyl group but lacks the 4-chlorophenyl group.
Uniqueness
2-(4-Chlorophenyl)ethenylboranyl is unique due to the presence of both the 4-chlorophenyl and ethenyl groups, which confer distinct reactivity and binding properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
871817-25-3 |
|---|---|
Fórmula molecular |
C8H7BClO |
Peso molecular |
165.41 g/mol |
InChI |
InChI=1S/C8H7BClO/c10-8-3-1-7(2-4-8)5-6-9-11/h1-6,11H |
Clave InChI |
DPUOONZBASLILU-UHFFFAOYSA-N |
SMILES canónico |
[B](C=CC1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


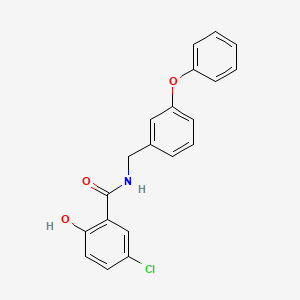
![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)

propanedinitrile](/img/structure/B15168519.png)
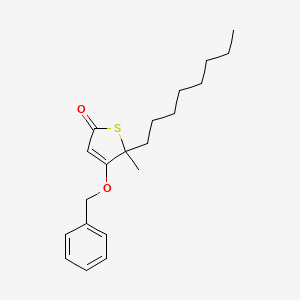
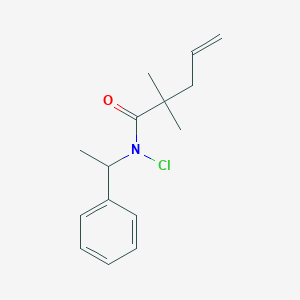
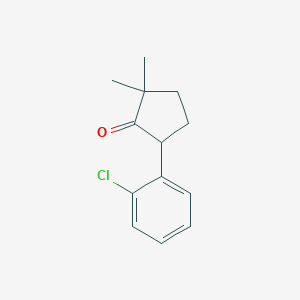
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)
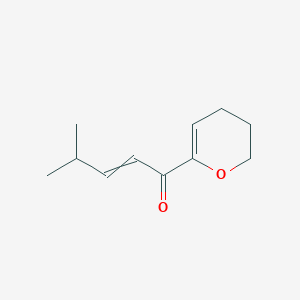

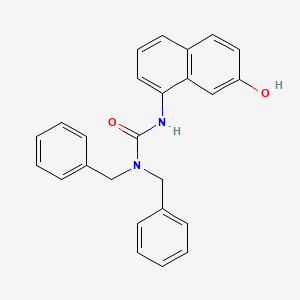
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
